molecular formula C2H5N3O3 B1194051 Carbamoyloxyurea CAS No. 4543-62-8

Carbamoyloxyurea

Cat. No.: B1194051
CAS No.: 4543-62-8
M. Wt: 119.08 g/mol
InChI Key: XCGWUIXOGKKOEY-UHFFFAOYSA-N
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Description

Carbamoyloxyurea is an organic compound with the chemical formula CH₄N₄O₃. It is an oxidation product of hydroxyurea and is known for its bactericidal properties, particularly against Escherichia coli. This compound is significant in various scientific research fields due to its unique chemical structure and biological effects .

Preparation Methods

Carbamoyloxyurea can be synthesized through a carbon acylation reaction. A specific method involves reacting urea with dimethyl carbonate or diisobutyl carbonate under the catalysis of a base . This reaction typically requires controlled conditions to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

Carbamoyloxyurea undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various products, depending on the reaction conditions.

    Reduction: Under specific conditions, it can be reduced to simpler compounds.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions vary but often include simpler urea derivatives and other nitrogen-containing compounds .

Scientific Research Applications

Carbamoyloxyurea has several scientific research applications:

Mechanism of Action

Carbamoyloxyurea primarily exerts its effects by inhibiting ribonucleotide reductase, a key enzyme in DNA synthesis. This inhibition disrupts the conversion of ribonucleotides to deoxyribonucleotides, essential building blocks for DNA. The compound’s bactericidal action is independent of cellular metabolism and is accompanied by the degradation of cellular deoxyribonucleic acid .

Comparison with Similar Compounds

Carbamoyloxyurea is similar to hydroxyurea, another compound known for its bacteriostatic properties. unlike hydroxyurea, which primarily inhibits deoxyribonucleic acid synthesis, this compound’s lethal action is independent of cellular metabolism and affects ribonucleic acid and protein syntheses . Other similar compounds include guanazole and thiourea derivatives, which also exhibit significant biological activities .

Similar Compounds

  • Hydroxyurea
  • Guanazole
  • Thiourea Derivatives

This compound’s unique properties and diverse applications make it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

(carbamoylamino) carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N3O3/c3-1(6)5-8-2(4)7/h(H2,4,7)(H3,3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGWUIXOGKKOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NOC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196512
Record name Carbamoyloxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4543-62-8
Record name Carbamoyloxyurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamoyloxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, (aminocarbonyl)azanyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Carbamoyloxyurea, and how does it affect DNA synthesis?

A1: this compound, similar to Hydroxyurea and Guanazole, primarily targets ribonucleotide reductase (RNR) [, , , ]. RNR is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, this compound disrupts the supply of these building blocks, ultimately leading to the inhibition of DNA synthesis and hindering cellular proliferation [, , ].

Q2: How does resistance to this compound develop in cell lines, and what are the implications for its clinical use?

A3: Cell lines can develop resistance to this compound through different mechanisms. One mechanism involves a significant increase in the activity of the ribonucleotide reductase subunit responsible for CDP reduction (CDP reductase) []. This increased activity allows the cells to overcome the inhibitory effects of the drug on DNA synthesis. Another mechanism involves alterations in the structure of RNR, reducing its sensitivity to this compound [, ]. Understanding these resistance mechanisms is crucial for developing strategies to circumvent drug resistance and improve the efficacy of this compound and related compounds in clinical settings.

Q3: this compound displays cross-resistance with other compounds. Which compounds exhibit this cross-resistance, and what is the underlying reason for this phenomenon?

A4: this compound exhibits cross-resistance with Hydroxyurea and Guanazole [, ]. This cross-resistance arises because these compounds share a similar mechanism of action: they all inhibit ribonucleotide reductase, albeit with different potencies. When a cell line develops resistance to one of these compounds, it often becomes resistant to the others due to alterations in the shared target enzyme or overlapping downstream pathways [, ].

Q4: What are the potential applications of this compound in biological research?

A4: Due to its ability to inhibit DNA synthesis, this compound has been utilized as a tool in biological research to:

  • Study cell cycle progression: By arresting cells in specific phases of the cell cycle, researchers can investigate the molecular events occurring at each stage [].
  • Select for drug-resistant cell lines: this compound can be used to generate cell lines with specific resistance mechanisms, providing valuable models for studying drug resistance development and identifying potential targets for overcoming resistance [].
  • Investigate the regulation of enzyme activity: Studies using this compound-resistant cell lines have provided insights into the regulation of ribonucleotide reductase activity and its role in cellular responses to DNA synthesis inhibitors [, ].

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